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Introduction

Glioblastoma multiforme (GBM) is the most aggressive form of primary brain tumor in adults,
with a median survival of just over a year.[1][2] Its resistance to conventional therapies,
including surgery, radiation, and chemotherapy, underscores the urgent need for novel
therapeutic strategies.[3][4] Recent research has identified aberrant signaling pathways as key
drivers of GBM progression, making them attractive targets for drug development.[1][5]

Baludon is a novel, potent, and selective small-molecule inhibitor of the fictitious "Auriga
Kinase," a receptor tyrosine kinase found to be overexpressed and constitutively active in a
significant subset of GBM tumors. The Auriga Kinase signaling cascade, upon activation by its
ligand, "Helios," promotes tumor cell proliferation, survival, and invasion through the
downstream activation of the PI3K/AKT and MAPK/ERK pathways. By targeting the ATP-
binding pocket of Auriga Kinase, Baludon effectively blocks these downstream oncogenic
signals. These application notes provide an overview of the preclinical data for Baludon and
detailed protocols for its in vitro and in vivo evaluation.

Data Presentation
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In Vitro Efficacy

The anti-proliferative activity of Baludon was assessed across a panel of patient-derived GBM
cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours
of continuous exposure.

Table 1: In Vitro IC50 Values of Baludon in GBM Cell Lines

Auriga Kinase

Cell Line GBM Subtype . IC50 (nM)
Expression

GBM-01 Proneural High 15

GBM-02 Mesenchymal High 25

GBM-03 Classical Moderate 150

GBM-04 Neural Low >10,000

Normal Human
N/A Not Detected >10,000
Astrocytes

Target Engagement

A Cellular Thermal Shift Assay (CETSA) was performed to confirm the direct binding of
Baludon to Auriga Kinase in intact GBM-01 cells.[6][7][8] The shift in the melting temperature
(Tm) of Auriga Kinase upon Baludon treatment indicates target engagement.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Treatment Target Protein Melting Temperature (Tm)
Vehicle (DMSO) Auriga Kinase 48.5°C
Baludon (1 pM) Auriga Kinase 56.2°C
Vehicle (DMSO) GAPDH (Control) 62.1°C
Baludon (1 pM) GAPDH (Control) 62.3°C

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15346211?utm_src=pdf-body
https://www.benchchem.com/product/b15346211?utm_src=pdf-body
https://www.benchchem.com/product/b15346211?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acschembio.1c00760
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://en.wikipedia.org/wiki/Thermal_shift_assay
https://www.benchchem.com/product/b15346211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15346211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

In Vivo Efficacy

The anti-tumor activity of Baludon was evaluated in an orthotopic patient-derived xenograft

(PDX) model using GBM-01 cells implanted in immunodeficient mice.[9][10]

Table 3: In Vivo Efficacy of Baludon in GBM-01 Orthotopic Xenograft Model

Median Survival

Tumor Volume

Treatment Group N Reduction at Day
(Days)
21 (%)

Vehicle 10 28 0
Baludon (50 mg/kg,

_ (50 mghkg 10 52 65
oral, daily)
Temozolomide

10 35 30

(Standard of Care)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of Baludon in GBM cell lines.

Materials:

o GBM cell lines and normal human astrocytes

o Complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

o Baludon (stock solution in DMSO)

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

e DMSO

e 96-well plates

e Multichannel pipette
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o Plate reader
Procedure:
e Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

o Prepare serial dilutions of Baludon in complete growth medium. The final DMSO
concentration should not exceed 0.1%.

e Remove the old medium and add 100 pL of the diluted Baludon or vehicle control to the
respective wells.

 Incubate for 72 hours at 37°C, 5% CO2.
e Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

e Aspirate the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 using non-linear regression analysis.

Western Blotting for Pathway Analysis

This protocol is used to assess the inhibition of Auriga Kinase downstream signaling.[11][12]
[13][14]

Materials:

GBM-01 cells

Baludon

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit
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SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-Auriga Kinase, anti-Auriga Kinase, anti-p-AKT, anti-AKT, anti-p-
ERK, anti-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:

Plate GBM-01 cells and allow them to adhere overnight.

Treat cells with Baludon (e.g., 0, 10, 50, 200 nM) for 2 hours.

Lyse the cells and determine the protein concentration using a BCA assay.[12]
Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
Block the membrane for 1 hour at room temperature.[13]

Incubate the membrane with primary antibodies overnight at 4°C.[14]

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system.
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Orthotopic Patient-Derived Xenograft (PDX) Model

This protocol describes the in vivo evaluation of Baludon's efficacy.[9][10][16]
Materials:

e Immunodeficient mice (e.g., athymic nude mice)

o GBM-01 cells expressing luciferase

o Matrigel

o Stereotactic injection apparatus

¢ Bioluminescence imaging system (e.g., IVIS)

» Baludon formulation for oral gavage

» Vehicle control

Procedure:

e Culture and harvest GBM-01-luc cells. Resuspend the cells in a 1:1 mixture of PBS and
Matrigel at a concentration of 1 x 10”5 cells per 5 pL.

e Anesthetize the mice and secure them in a stereotactic frame.
e Inject 1 x 10”75 cells in 5 pL into the right striatum of the mouse brain.[9]
e Monitor tumor growth weekly using bioluminescence imaging.

e When tumors are established (typically 7-10 days post-implantation), randomize the mice
into treatment groups.

» Administer Baludon (50 mg/kg) or vehicle daily via oral gavage.

e Continue to monitor tumor growth and the health of the mice.
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¢ The primary endpoint is median survival. Tumor volume can be assessed as a secondary
endpoint via imaging.
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Caption: Auriga Kinase signaling pathway and the inhibitory action of Baludon.
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Caption: Workflow for in vitro screening of Baludon.
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Caption: Workflow for the in vivo evaluation of Baludon in a GBM xenograft model.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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